Cas no 57018-10-7 (2-bromo-6-chloro-4-methylphenol)

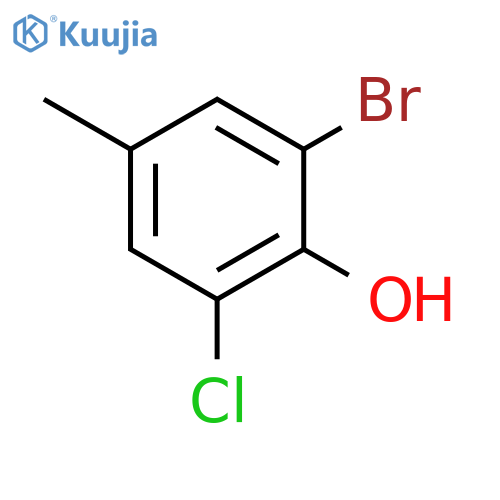

57018-10-7 structure

商品名:2-bromo-6-chloro-4-methylphenol

CAS番号:57018-10-7

MF:C7H6BrClO

メガワット:221.478940486908

MDL:MFCD22414716

CID:346903

PubChem ID:13358044

2-bromo-6-chloro-4-methylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-bromo-6-chloro-4-methyl-

- 2-bromo-6-chloro-4-methylphenol

- SCHEMBL10922054

- DTXSID80538159

- EN300-203031

- 57018-10-7

-

- MDL: MFCD22414716

- インチ: InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3

- InChIKey: UACGFKDZXGCYIQ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(Cl)=C(O)C(Br)=C1

計算された属性

- せいみつぶんしりょう: 219.92908

- どういたいしつりょう: 219.92906g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

2-bromo-6-chloro-4-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-203031-10.0g |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 10.0g |

$2269.0 | 2023-02-28 | |

| TRC | B673813-50mg |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 50mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-203031-0.5g |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 0.5g |

$407.0 | 2023-09-16 | |

| Enamine | EN300-203031-2.5g |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 2.5g |

$1034.0 | 2023-09-16 | |

| Enamine | EN300-203031-1.0g |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR01B9O5-500mg |

2-Bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 500mg |

$585.00 | 2025-02-09 | |

| A2B Chem LLC | AW04265-250mg |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | N/A | 250mg |

$119.00 | 2024-04-19 | |

| A2B Chem LLC | AW04265-500mg |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | N/A | 500mg |

$154.00 | 2024-04-19 | |

| Enamine | EN300-203031-1g |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 1g |

$528.0 | 2023-09-16 | |

| A2B Chem LLC | AW04265-100mg |

2-bromo-6-chloro-4-methylphenol |

57018-10-7 | 95% | 100mg |

$195.00 | 2023-12-30 |

2-bromo-6-chloro-4-methylphenol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

57018-10-7 (2-bromo-6-chloro-4-methylphenol) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57018-10-7)2-bromo-6-chloro-4-methylphenol

清らかである:99%/99%

はかる:1g/5g

価格 ($):384/1115